N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide
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Overview
Description
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide is a complex organic compound that features a pyrazole ring, a benzoxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide typically involves multiple steps. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate benzoxadiazole derivative under controlled conditions. The reaction is often carried out in a solvent-free environment or using a suitable organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butyl-1H-pyrazol-5-yl)-N’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- N-(3,5-di-tert-butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-16(2,3)14-8-11(17-18-14)9-20(4)15(22)10-5-6-13-12(7-10)19-24-21(13)23/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDUIQYKCPBDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CC3=NO[N+](=C3C=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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